molecular formula C8H3BrN2O3S2 B14648040 (5-Bromothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone CAS No. 52872-69-2

(5-Bromothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone

Cat. No.: B14648040
CAS No.: 52872-69-2
M. Wt: 319.2 g/mol
InChI Key: RAFZQANEYDBWGG-UHFFFAOYSA-N
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Description

(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is a complex organic compound that features both a brominated thiophene ring and a nitro-substituted thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone typically involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with 5-nitro-2-thiazolylmethanone. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino-substituted thiazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential in drug development, particularly in the design of new antibiotics or anticancer agents.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone depends on its application. In antimicrobial research, the nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. In materials science, the electronic properties of the thiophene and thiazole rings contribute to its function as a semiconductor.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene ring but lacks the nitro-substituted thiazole ring.

    5-nitro-2-thiazolylmethanone: Contains the nitro-substituted thiazole ring but lacks the brominated thiophene ring.

Uniqueness

(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is unique due to the combination of both a brominated thiophene ring and a nitro-substituted thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

CAS No.

52872-69-2

Molecular Formula

C8H3BrN2O3S2

Molecular Weight

319.2 g/mol

IUPAC Name

(5-bromothiophen-2-yl)-(5-nitro-1,3-thiazol-2-yl)methanone

InChI

InChI=1S/C8H3BrN2O3S2/c9-5-2-1-4(15-5)7(12)8-10-3-6(16-8)11(13)14/h1-3H

InChI Key

RAFZQANEYDBWGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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